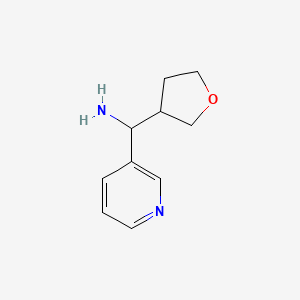

Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine

Description

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

oxolan-3-yl(pyridin-3-yl)methanamine |

InChI |

InChI=1S/C10H14N2O/c11-10(9-3-5-13-7-9)8-2-1-4-12-6-8/h1-2,4,6,9-10H,3,5,7,11H2 |

InChI Key |

LYPKOUNPEXXXLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C(C2=CN=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine typically involves the reaction of pyridine derivatives with tetrahydrofuran derivatives under specific conditions. One common method involves the use of metal-free hypervalent iodine/TEMPO mediated oxidation of amines . This approach is efficient and provides diverse products under milder reaction conditions in excellent yields.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement . The specific methods used can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine undergoes various chemical reactions, including:

Substitution: It can undergo substitution reactions, particularly electrophilic substitution due to the presence of the pyridine ring.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Substitution: Various electrophilic reagents can be used depending on the desired substitution pattern.

Major Products:

Oxidation Products: Aldehydes and ketones.

Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. It is known to interact with cytochrome P450 enzymes, particularly cytochrome P450 2A6 . This interaction can influence the metabolism of other compounds and potentially lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Variations

a) [6-(Thiophen-3-yl)pyridin-3-yl]methanamine

- Structure : Replaces tetrahydrofuran with a thiophene ring.

- Molecular Weight : 190.27 g/mol (vs. ~194.23 g/mol estimated for the target compound).

- Key Differences :

- Electronic Properties : Thiophene’s sulfur atom enhances π-electron density, favoring aromatic interactions (e.g., π-π stacking), whereas tetrahydrofuran’s oxygen atom promotes hydrogen bonding .

- Solubility : Thiophene’s hydrophobicity may reduce aqueous solubility compared to tetrahydrofuran’s oxygenated ring.

b) 4-Methyl-2-(pyridin-3-yl)aniline (14b)

- Structure : Pyridine linked to an aniline group with a methyl substituent.

- Yield: 72% (synthesis) vs. unknown for the target compound.

- Key Differences :

Analogues with Different Heterocyclic Linkages

a) 6-(Pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide (15)

- Structure : Incorporates a tetrahydropyran ring and imidazopyridine core.

- Yield : 9% (low, indicating synthetic challenges).

- Key Differences :

b) 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol (d)

- Structure: Combines thiophene, naphthalene, and a methylamino group.

Q & A

Q. What are the common synthetic routes for Pyridin-3-yl(tetrahydrofuran-3-yl)methanamine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1 : React pyridine-3-carbaldehyde with tetrahydrofuran-3-ylmethanamine under reductive amination conditions (e.g., NaBH₃CN in methanol at 25–40°C).

- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

- Step 3 : Characterize intermediates using NMR (¹H/¹³C) and LC-MS to confirm regioselectivity and purity .

- Key Reagents : Potassium carbonate (base), DMF (solvent), and trifluoromethylating agents for derivatives .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydrogen/carbon environments (e.g., pyridyl protons at δ 8.3–8.7 ppm; tetrahydrofuran protons at δ 3.6–4.2 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₁H₁₆N₂O: m/z 193.1336).

- HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase).

- X-ray Crystallography : For absolute configuration determination (SHELX software for refinement) .

Q. What safety precautions are required during handling?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural contradictions in derivatives?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : SHELXL for anisotropic displacement parameters; resolve disorder in tetrahydrofuran rings via PART commands.

- Validation : Check R-factor convergence (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

- Case Study : A derivative with conflicting NMR data was resolved via crystallography, revealing axial-equatorial isomerism in the tetrahydrofuran moiety .

Q. How to design enzyme inhibition assays for cytochrome P450 interactions?

- Methodological Answer :

- Target Selection : Prioritize CYP2D6 and CYP2A6 (common targets for pyridine-based amines) .

- Assay Setup :

- Fluorometric Assay : Use 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) as substrate; measure fluorescence (λₑₓ = 409 nm, λₑₘ = 530 nm).

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with recombinant CYP isoforms.

- Data Interpretation : Compare inhibition potency (e.g., IC₅₀ = 2.5 µM for CYP2D6) .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ vs. NiCl₂ for coupling steps (e.g., 75% vs. 52% yield).

- Solvent Optimization : Replace DMF with THF to reduce side reactions in trifluoromethylation.

- In-line Monitoring : Use FTIR to track intermediate formation (e.g., C=O stretch at 1680 cm⁻¹).

- Table :

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | NaBH₃CN | 85 | 95 |

| 2 | K₂CO₃ | 78 | 90 |

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across structural analogs?

- Methodological Answer :

- Structural Comparison : Overlay analogs using molecular docking (e.g., AutoDock Vina) to identify steric clashes in CYP2D6 binding pockets.

- SAR Study : Replace tetrahydrofuran with pyrrolidine; observe 10-fold reduction in potency due to altered H-bonding .

- Meta-Analysis : Compile IC₅₀ data from analogs to identify substituent trends (e.g., CF₃ groups enhance lipophilicity but reduce solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.